N-benzyl-2-(2-acetamido-1,3-thiazol-4-yl)acetamide

Src kinase inhibition cellular GI50 thiazole acetamide SAR

This unsubstituted N-benzyl thiazole acetamide is the mandatory baseline reference standard for Src kinase inhibitor development. Unlike halogenated analogs that lose Src engagement, this compound retains measurable inhibitory activity (GI50 1.34-2.30 μM), enabling clear deconvolution of Src-dependent vs off-target antiproliferative effects. The precise N-benzyl substitution pattern is structurally critical; generic thiazole replacements are scientifically invalid. Secure your defined reference standard today.

Molecular Formula C14H15N3O2S
Molecular Weight 289.35 g/mol
CAS No. 923233-93-6
Cat. No. B6559381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(2-acetamido-1,3-thiazol-4-yl)acetamide
CAS923233-93-6
Molecular FormulaC14H15N3O2S
Molecular Weight289.35 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=C2
InChIInChI=1S/C14H15N3O2S/c1-10(18)16-14-17-12(9-20-14)7-13(19)15-8-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,15,19)(H,16,17,18)
InChIKeyJZSPKWQMEZBNMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-benzyl-2-(2-acetamido-1,3-thiazol-4-yl)acetamide (CAS 923233-93-6) — Sourcing Guide for c-Src Kinase Inhibition Research


N-benzyl-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is a thiazole-derived small molecule identified as an unsubstituted N-benzyl derivative within a series of Src kinase inhibitors [1]. As a structural analog developed to probe the role of pyridine ring replacement in the clinical candidate KX2-391 (tirbanibulin), this compound serves as a critical baseline comparator for understanding structure-activity relationships in Src-targeted anticancer agent development [1].

Procurement Risk Alert: Why N-benzyl-2-(2-acetamido-1,3-thiazol-4-yl)acetamide Cannot Be Substituted with Other Thiazole Acetamides


Within the thiazole acetamide chemotype, minor structural variations produce dramatic differences in Src kinase inhibitory potency. The Fallah-Tafti et al. (2011) study demonstrated that replacing the unsubstituted N-benzyl moiety with halogenated benzyl groups (e.g., 4-fluorobenzyl in compound 8b) completely abrogates cellular Src inhibition, despite retaining antiproliferative activity [1]. Conversely, substitution with a 2-morpholinoethoxyphenyl group (as in KX2-391) enhances potency by approximately two orders of magnitude [1]. These findings establish that the precise N-benzyl substitution pattern is a non-negotiable determinant of biological activity, rendering generic class-based substitution scientifically invalid for any assay requiring defined Src kinase pharmacology [1].

Quantitative Differentiation Evidence: N-benzyl-2-(2-acetamido-1,3-thiazol-4-yl)acetamide vs. Structurally Related Comparators


c-Src Kinase Cellular Inhibition: Unsubstituted N-Benzyl Derivative vs. 4-Fluorobenzyl Analog

In direct head-to-head comparison within the same study, the unsubstituted N-benzyl derivative (compound 8a, CAS 923233-93-6) inhibited c-Src kinase with GI50 values of 1.34 μM and 2.30 μM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively. In contrast, the 4-fluorobenzyl-substituted analog (compound 8b) exhibited no measurable c-Src kinase inhibition at concentrations up to 50 μM, despite retaining antiproliferative effects [1].

Src kinase inhibition cellular GI50 thiazole acetamide SAR

Antiproliferative Activity Profile: Target Compound vs. Clinical Candidate KX2-391

Cross-study comparison reveals that N-benzyl-2-(2-acetamido-1,3-thiazol-4-yl)acetamide (compound 8a) exhibits micromolar-range antiproliferative activity across multiple cancer cell lines, with reported inhibition in HT-29 (colon), BT-20 (breast), and CCRF-CEM (leukemia) cells at 50 μM [1]. In contrast, the clinical-stage comparator KX2-391 (tirbanibulin), which incorporates a 2-morpholinoethoxyphenyl group in place of the unsubstituted phenyl ring, demonstrates sub-micromolar potency (Src IC50 = 20 nM) and superior cellular efficacy [2].

anticancer activity cell proliferation thiazole acetamide KX2-391 comparator

Pyridine vs. Thiazole Scaffold Replacement: Direct SAR Evidence for Core Heterocycle Substitution

The Fallah-Tafti study was explicitly designed to evaluate the consequence of replacing the pyridine ring in KX2-391 with a thiazole moiety while maintaining the N-benzyl substitution pattern [1]. The unsubstituted N-benzyl thiazole derivative (8a) retained measurable Src inhibitory activity (GI50 = 1.34-2.30 μM), confirming that the thiazole scaffold can support Src kinase engagement, albeit with reduced potency compared to the pyridine-containing parent [1]. This class-level inference supports the use of thiazole-based analogs as valid chemical probes for Src kinase studies, provided the N-benzyl substitution is preserved.

heterocycle replacement Src inhibitor scaffold thiazole vs pyridine

Validated Research Applications for N-benzyl-2-(2-acetamido-1,3-thiazol-4-yl)acetamide Based on Quantitative Evidence


Baseline Reference Compound for Structure-Activity Relationship (SAR) Studies of N-Benzyl Substituted Src Kinase Inhibitors

Use as the unsubstituted N-benzyl reference standard when evaluating the impact of aryl ring substitutions (halogens, methoxy, alkyl groups) on Src kinase inhibitory potency. The quantitative GI50 values (1.34 μM in NIH3T3/c-Src527F; 2.30 μM in SYF/c-Src527F) provide a defined baseline against which the effects of substituent addition can be measured [1].

Negative Control for Src-Dependent vs. Src-Independent Antiproliferative Mechanisms

Employ as a comparator to distinguish Src-mediated antiproliferative effects from off-target cytotoxicity. Unlike the 4-fluorobenzyl analog (8b), which exhibits antiproliferative activity without Src inhibition, compound 8a maintains measurable Src engagement [1]. This differential profile enables researchers to deconvolute Src-dependent and Src-independent mechanisms in cell-based assays.

Thiazole Scaffold Validation Probe in Heterocycle Replacement Campaigns

Deploy as a reference compound to confirm that thiazole-for-pyridine substitution preserves Src kinase engagement in novel inhibitor series. The retention of micromolar Src inhibitory activity (GI50 = 1.34-2.30 μM) despite core heterocycle replacement validates the thiazole scaffold as a viable starting point for further optimization [1].

Quote Request

Request a Quote for N-benzyl-2-(2-acetamido-1,3-thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.